molecular formula C8H7ClN2O B12867626 (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol

Cat. No.: B12867626
M. Wt: 182.61 g/mol
InChI Key: INVCBCVFAPJYMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol typically involves a two-step one-pot method. This method starts with the reaction of heterocyclic amines, such as 2-aminopyridine, with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates in near quantitative yields. These intermediates are then condensed with active electrophiles like ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route provides a practical approach for large-scale synthesis due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.

    Medicine: Its anti-inflammatory and antiparasitic activities are being explored for potential therapeutic applications.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to other similar compounds, it exhibits a broader range of activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(3-chloroimidazo[1,2-a]pyridin-8-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2

InChI Key

INVCBCVFAPJYMM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)CO)Cl

Origin of Product

United States

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